An In-depth Technical Guide to 2-Ethoxy-5-iodopyridine (CAS No. 902837-52-9)
An In-depth Technical Guide to 2-Ethoxy-5-iodopyridine (CAS No. 902837-52-9)
This guide provides a comprehensive technical overview of 2-Ethoxy-5-iodopyridine, a key building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, characterization, and applications of this versatile heterocyclic compound.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in numerous natural products and FDA-approved drugs. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its biological activity and pharmacokinetic profile. 2-Ethoxy-5-iodopyridine (C7H8INO) is a strategically designed building block that offers multiple avenues for molecular elaboration, making it a valuable tool in the synthesis of complex chemical entities.[1]
The ethoxy group at the 2-position and the iodine atom at the 5-position provide distinct reactive handles for a variety of chemical transformations. This guide will explore the synthesis of this compound, its characteristic reactivity in cross-coupling reactions, and its application in the development of targeted therapies, particularly kinase inhibitors.
Physicochemical Properties and Safety
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of 2-Ethoxy-5-iodopyridine and Related Compounds
| Property | 2-Ethoxy-5-iodopyridine | 2-Ethoxypyridine | 2-Iodopyridine | 2-Hydroxy-5-iodopyridine |
| CAS Number | 902837-52-9[2] | 14529-53-4[3] | 5029-67-4[4] | 13472-79-2 |
| Molecular Formula | C7H8INO[5] | C7H9NO | C5H4IN | C5H4INO |
| Molecular Weight | 249.05 g/mol [5] | 123.15 g/mol [3] | 205.00 g/mol | 221.00 g/mol |
| Appearance | Not explicitly reported; likely a solid or oil | Liquid[3] | Not specified | Solid |
| Melting Point | Not explicitly reported | Not applicable | Not specified | 192-196 °C |
| Boiling Point | Not explicitly reported | Not specified | Not specified | Not specified |
Safety and Handling:
Disposal:
Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthesis of 2-Ethoxy-5-iodopyridine
The most logical and efficient synthetic route to 2-Ethoxy-5-iodopyridine is the Williamson ether synthesis, starting from the commercially available 2-hydroxy-5-iodopyridine. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.
Proposed Synthetic Pathway: Williamson Ether Synthesis
Caption: Proposed Williamson ether synthesis of 2-Ethoxy-5-iodopyridine.
Detailed Experimental Protocol
This protocol is based on the principles of the Williamson ether synthesis and is expected to provide a high yield of the desired product.[6][7][8]
Materials:
-
2-Hydroxy-5-iodopyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K2CO3)
-
Iodoethane or bromoethane
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-5-iodopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetone to the flask to dissolve the starting material.
-
Deprotonation: Under a nitrogen atmosphere, slowly add sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) to the stirred solution at room temperature. If using NaH, the reaction will evolve hydrogen gas; ensure proper ventilation. Stir the mixture for 30-60 minutes to allow for complete formation of the pyridin-2-olate intermediate.
-
Alkylation: Add iodoethane or bromoethane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Ethoxy-5-iodopyridine.
Reactivity and Applications in Organic Synthesis
The utility of 2-Ethoxy-5-iodopyridine as a synthetic intermediate stems from the reactivity of the C-I bond, which is highly amenable to palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-Ethoxy-5-iodopyridine can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine ring.[9][10][11][12]
Caption: General scheme for the Suzuki-Miyaura coupling of 2-Ethoxy-5-iodopyridine.
Heck-Mizoroki Coupling
The Heck-Mizoroki reaction allows for the arylation or vinylation of alkenes. 2-Ethoxy-5-iodopyridine can be coupled with various alkenes to form substituted styrenes or other vinylpyridines, which are valuable intermediates in polymer and materials science.[10]
Application in Drug Discovery: A Precursor to Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[13][14][15][16][17] The 2-alkoxy-5-halopyridine motif is a key component in the synthesis of inhibitors for various kinases, including PIM-1 kinase, which is a promising target in oncology.[13][14][15]
The synthesis of PIM-1 kinase inhibitors often involves a convergent approach where a substituted pyridine core is elaborated through a series of cross-coupling and functional group interconversion reactions. 2-Ethoxy-5-iodopyridine serves as an excellent starting material for such syntheses, with the iodine atom providing a site for the introduction of larger, more complex fragments via Suzuki or other coupling reactions, while the ethoxy group can be retained or modified in later steps to optimize potency and selectivity.
Caption: Workflow for the use of 2-Ethoxy-5-iodopyridine in drug discovery.
Expected Spectroscopic Data
While experimental spectra for 2-Ethoxy-5-iodopyridine are not widely published, its spectroscopic properties can be reliably predicted based on data from analogous compounds and an understanding of the effects of substituents on the pyridine ring.[3][4][18][19][20][21][22][23]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the ethyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for 2-Ethoxy-5-iodopyridine
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.1-8.3 | d | ~2.5 | Deshielded by the adjacent nitrogen and the iodine at the 5-position. |
| H-4 | ~7.5-7.7 | dd | ~8.5, 2.5 | Coupled to both H-3 and H-6. |
| H-3 | ~6.7-6.9 | d | ~8.5 | Shielded by the electron-donating ethoxy group. |
| -OCH₂- | ~4.3-4.5 | q | ~7.0 | Adjacent to the electron-withdrawing oxygen atom. |
| -CH₃ | ~1.3-1.5 | t | ~7.0 | Typical chemical shift for an ethyl group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Ethoxy-5-iodopyridine
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~163-165 | Attached to the electronegative oxygen and nitrogen atoms. |
| C-6 | ~148-150 | Deshielded by the adjacent nitrogen atom. |
| C-4 | ~140-142 | Influenced by the iodine and nitrogen atoms. |
| C-5 | ~85-90 | Directly attached to the heavy iodine atom, leading to significant shielding. |
| C-3 | ~110-112 | Shielded by the electron-donating ethoxy group. |
| -OCH₂- | ~61-63 | Typical for an ethoxy group attached to an aromatic ring. |
| -CH₃ | ~14-16 | Typical for an ethyl group. |
Conclusion
2-Ethoxy-5-iodopyridine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. As the demand for novel therapeutic agents, especially kinase inhibitors, continues to grow, the strategic use of such substituted pyridines will undoubtedly play a crucial role in the future of drug discovery. This guide provides a solid foundation for researchers to understand and effectively utilize 2-Ethoxy-5-iodopyridine in their synthetic endeavors.
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